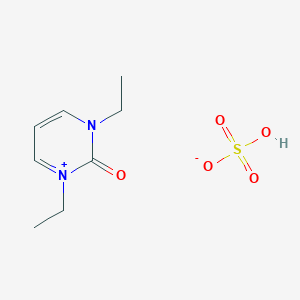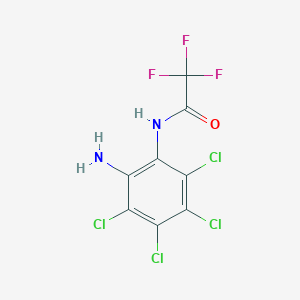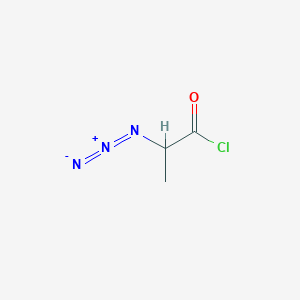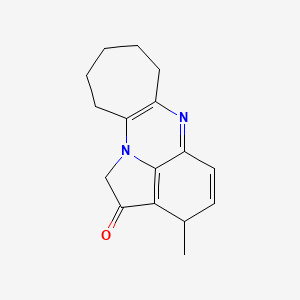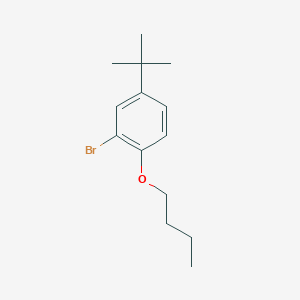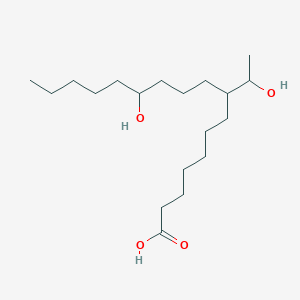![molecular formula C20H16ClN B14630026 1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride CAS No. 54375-34-7](/img/structure/B14630026.png)
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C20H16ClN. It is known for its unique structure, which combines an anthracene moiety with a pyridinium ion.
Preparation Methods
The synthesis of 1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 9-chloromethylanthracene. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: Pyridine (CAS#110-86-1) and 9-chloromethylanthracene (CAS#24463-19-2).
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as chloroform, at elevated temperatures (e.g., 120°C) for several hours.
Product Isolation: The product is isolated through recrystallization or other purification techniques to obtain pure this compound.
Chemical Reactions Analysis
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostics.
Mechanism of Action
The mechanism of action of 1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The anthracene moiety can engage in π-π stacking interactions, while the pyridinium ion can participate in electrostatic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile: This compound also contains an anthracene moiety and is used in the development of blue-emitting materials for OLEDs.
4-(anthracen-9-yl)-1-(2-hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound has a similar structure but includes a hydrazinyl group, making it suitable for different applications.
Properties
CAS No. |
54375-34-7 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-6-12-21(13-7-1)15-20-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)20;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
FKTRTKYYNYBIKL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

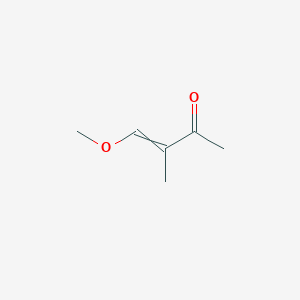
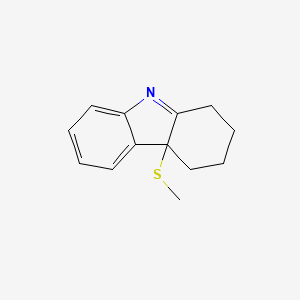
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
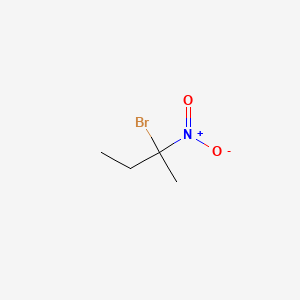
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
